Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate
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Overview
Description
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a cyclohexyl ring and a difluoromethyl group, with trimethylsilyl groups providing stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate typically involves the reaction of cyclohexyl(difluoro)methylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Cyclohexyl(difluoro)methylphosphonic acid.
Substitution: Various substituted phosphonates.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can be easily removed, revealing the reactive phosphonate group, which can then participate in various chemical transformations. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)phosphonate: Lacks the cyclohexyl and difluoromethyl groups, making it less reactive in certain contexts.
Cyclohexylphosphonic acid: Does not contain the trimethylsilyl groups, resulting in different reactivity and stability.
Difluoromethylphosphonic acid: Similar in structure but lacks the trimethylsilyl groups, affecting its chemical properties.
Uniqueness
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is unique due to the combination of the cyclohexyl, difluoromethyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Properties
CAS No. |
828265-24-3 |
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Molecular Formula |
C13H29F2O3PSi2 |
Molecular Weight |
358.51 g/mol |
IUPAC Name |
[[cyclohexyl(difluoro)methyl]-trimethylsilyloxyphosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H29F2O3PSi2/c1-20(2,3)17-19(16,18-21(4,5)6)13(14,15)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
InChI Key |
UNGWBUSOFFKYQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C(C1CCCCC1)(F)F)O[Si](C)(C)C |
Origin of Product |
United States |
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